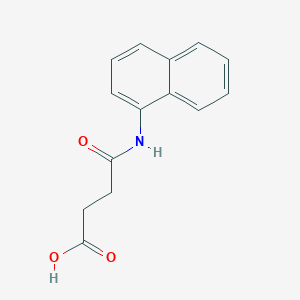

4-(1-Naphthylamino)-4-oxobutanoic acid

Descripción

BenchChem offers high-quality 4-(1-Naphthylamino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Naphthylamino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJMMPAVUBUMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350625 | |

| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37642-93-6 | |

| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-(1-Naphthylamino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Naphthylamino)-4-oxobutanoic acid, also known as N-(1-Naphthyl)succinamic acid, is a dually functionalized organic molecule incorporating a naphthalene moiety and a carboxylic acid. This structure provides a valuable scaffold for medicinal chemistry and materials science, serving as a key intermediate in the synthesis of more complex molecules. Its significance is particularly noted in the development of novel therapeutic agents, where it acts as a precursor for compounds with potential antimicrobial properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, grounded in authoritative scientific data.

Core Molecular Attributes

The fundamental properties of 4-(1-Naphthylamino)-4-oxobutanoic acid are crucial for its application in synthetic chemistry. These attributes define its reactivity, solubility, and stoichiometric requirements in experimental designs.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| CAS Number | 37642-93-6 | [2] |

| Synonyms | N-(1-Naphthyl)succinamic acid, 4-(Naphthalen-1-ylamino)-4-oxobutanoic acid | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid is a straightforward and high-yielding process, typically achieved through the reaction of naphthalen-1-amine with succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via a well-established mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of naphthalen-1-amine (the nucleophile) attacks one of the electrophilic carbonyl carbons of succinic anhydride.

-

Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Ring Opening: The anhydride ring opens as the electrons from the negatively charged oxygen reform the carbonyl double bond, cleaving the acyl-oxygen bond. This step is driven by the restoration of the stable carbonyl group.

-

Proton Transfer: An intramolecular proton transfer occurs, where the carboxylate anion formed during ring-opening deprotonates the positively charged amine, yielding the final neutral amide and carboxylic acid functional groups.

This reaction is highly efficient and typically proceeds to completion under mild conditions.

Caption: Synthetic workflow for 4-(1-Naphthylamino)-4-oxobutanoic acid.

Experimental Protocol

The following protocol is adapted from a peer-reviewed study focused on the synthesis of antimicrobial agents.[3]

Materials:

-

Naphthalen-1-amine (1.0 equivalent)

-

Succinic anhydride (1.0 equivalent)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve naphthalen-1-amine and succinic anhydride in anhydrous dichloromethane in a round-bottom flask.

-

Stir the mixture at room temperature under a nitrogen (N₂) atmosphere for 9 to 24 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

The crude product can then be purified. A reported method involves C8 reversed-phase column chromatography to yield the final, pure compound.[3]

Self-Validating System: The purity of the final product should be confirmed through standard analytical techniques. The presence of both amide and carboxylic acid functional groups can be verified using FTIR spectroscopy, while the overall structure and purity can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Applications in Research and Drug Development

The primary documented application of 4-(1-Naphthylamino)-4-oxobutanoic acid is as a molecular building block in the field of medicinal chemistry. Its structure is particularly amenable to further modification, making it a valuable starting point for creating libraries of new compounds.

Precursor for Antimicrobial Agents

A key application is in the synthesis of naphthyl–polyamine conjugates .[3] In this context, the carboxylic acid group of 4-(1-Naphthylamino)-4-oxobutanoic acid is activated and coupled to the terminal amines of a polyamine scaffold. This creates larger, more complex molecules where the naphthyl group serves as a lipophilic "capping" agent.

These conjugates are designed as synthetic mimics of antimicrobial peptides (SMAMPs). The rationale behind this design is:

-

Lipophilic Naphthyl Group: This moiety facilitates interaction with and insertion into the lipid membranes of bacteria and fungi.

-

Polyamine Backbone: This portion is typically protonated at physiological pH, providing the cationic charges that are crucial for initial electrostatic attraction to the negatively charged microbial cell membranes.

Studies have shown that polyamine conjugates capped with naphthyl groups exhibit significant antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans.[3] The use of 4-(1-Naphthylamino)-4-oxobutanoic acid provides a reliable and efficient route to introduce the necessary naphthyl component into these promising therapeutic candidates.

Caption: Role as a precursor in developing antimicrobial agents.

Safety and Handling

As a laboratory chemical, 4-(1-Naphthylamino)-4-oxobutanoic acid should be handled with appropriate care. While a specific, verified safety data sheet (SDS) for this exact CAS number is not widely available, general precautions for related aromatic amines and carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Note: The toxicological properties have not been fully investigated. Researchers should assume the compound is potentially hazardous and handle it accordingly.

References

-

Scott, R. W., et al. (2020). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Molecules, 25(21), 5099. [Link]

Sources

An In-Depth Technical Guide on the Core Mechanism of Action in Biological Systems: 4-(1-Naphthylamino)-4-oxobutanoic acid

A Note to Researchers, Scientists, and Drug Development Professionals

Following a comprehensive review of the scientific literature, it has been determined that there is a significant lack of publicly available information regarding the specific mechanism of action of 4-(1-Naphthylamino)-4-oxobutanoic acid in biological systems. This compound is predominantly cited as a chemical intermediate or a building block in the synthesis of more complex molecules. While these larger, resultant molecules may exhibit biological activity, the direct biological effects and molecular targets of 4-(1-Naphthylamino)-4-oxobutanoic acid itself have not been a subject of detailed investigation in the available literature.

Therefore, the creation of an in-depth technical guide or whitepaper on its core mechanism of action, as originally requested, is not feasible at this time without engaging in speculation that would not meet the standards of scientific integrity. This document will instead summarize the available information on this compound and discuss the biological activities of structurally related compound classes to provide a potential framework for future research.

Section 1: What is Known About 4-(1-Naphthylamino)-4-oxobutanoic acid

4-(1-Naphthylamino)-4-oxobutanoic acid, also known as N-(1-naphthyl)succinamic acid, is a chemical compound characterized by a naphthalene ring linked to a succinamic acid moiety. Its primary documented role in the scientific literature is that of a synthetic precursor.

Chemical Synthesis and Utility

The compound is typically synthesized through the reaction of 1-naphthylamine with succinic anhydride. Its chemical structure provides a reactive carboxylic acid group, making it a useful component in amide bond formation to create larger, more complex molecules.

Role as a Precursor in Antimicrobial Synthesis

A notable application of 4-(1-Naphthylamino)-4-oxobutanoic acid is in the synthesis of antimicrobial agents. It has been used as a capping group in the creation of polyamine conjugates. In these studies, the final, larger molecules have demonstrated antimicrobial properties. However, the reported mechanism of action, such as the disruption of bacterial cell membranes, is attributed to the final conjugate and not to the 4-(1-Naphthylamino)-4-oxobutanoic acid moiety in isolation.

Section 2: Potential Areas of Biological Activity Based on Structural Homology

While direct evidence is lacking for 4-(1-Naphthylamino)-4-oxobutanoic acid, the biological activities of related chemical classes can offer insights into potential areas for future investigation.

N-Aryl Succinamic Acid Derivatives

Derivatives of N-aryl succinamic acids have been explored for a variety of biological activities. This class of compounds has been associated with:

-

Anticonvulsant Properties: Certain succinimide derivatives are known for their use in managing seizures.

-

Anti-inflammatory and Analgesic Effects: Some related structures have shown potential in modulating inflammatory pathways.

-

Antimicrobial and Antifungal Activity: As mentioned, this is a key area where derivatives of the topic compound have been investigated.

-

Antitumor Properties: Various succinimide and related compounds have been screened for their potential to inhibit cancer cell growth.

Naphthalene-Containing Compounds

The naphthalene moiety is present in numerous biologically active molecules. Depending on its substitution and overall molecular structure, it can contribute to a range of pharmacological effects. For instance, N-1-naphthylphthalamic acid is known as an inhibitor of auxin transport in plants, a mechanism that is highly specific to its overall structure. Similarly, 1-Naphthaleneacetic acid, a synthetic auxin, can influence cell growth and inhibit apoptosis in human cell cultures through the regulation of genes like ANGPTL4.[1][2] It is crucial to note that these activities are specific to these particular molecules and cannot be directly extrapolated to 4-(1-Naphthylamino)-4-oxobutanoic acid.

Section 3: Proposed Future Directions for Research

To elucidate the mechanism of action of 4-(1-Naphthylamino)-4-oxobutanoic acid, a systematic investigation would be required. The following outlines a potential research workflow.

Initial Biological Screening

A broad-based biological screening is the logical first step to identify any potential activity of the compound. This could involve a panel of assays, including:

-

Cytotoxicity Assays: To determine the compound's effect on cell viability across various cell lines (e.g., cancer and non-cancerous lines).

-

Antimicrobial Assays: Testing against a panel of bacteria and fungi to ascertain if the compound itself has any intrinsic antimicrobial properties.

-

Enzyme Inhibition Panels: Screening against a wide range of common drug targets, such as kinases, proteases, and phosphatases, to identify any potential inhibitory activity.

-

Receptor Binding Assays: To determine if the compound interacts with common receptor families (e.g., GPCRs, nuclear receptors).

Target Identification and Validation

Should the initial screening reveal any significant biological activity, the next phase would involve identifying the specific molecular target(s).

Workflow for Target Identification

Caption: A generalized workflow for identifying the molecular target of a bioactive small molecule.

Mechanistic Studies

Once a validated target is identified, further studies would be necessary to understand the precise mechanism of action. This would involve:

-

Biochemical Assays: To characterize the kinetics of the interaction between the compound and its target (e.g., determining IC50 or Ki values).

-

Structural Biology: Using techniques like X-ray crystallography or cryo-EM to determine the binding mode of the compound to its target.

-

Cellular Assays: To investigate the downstream effects of target engagement on cellular signaling pathways.

Conclusion

References

[1] 1‐Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Request PDF. Available from: [Link]

[2] 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis. Adv Biol (Weinh). 2024 Mar;8(3):e2300593. doi: 10.1002/adbi. 202300593. Epub 2024 Jan 14. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(1-Naphthylamino)-4-oxobutanoic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1-Naphthylamino)-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this molecule. We will explore the expected spectral data, the rationale behind signal assignments, and the experimental protocols necessary for acquiring high-quality spectra.

Introduction

4-(1-Naphthylamino)-4-oxobutanoic acid (CAS No. 37642-93-6) is a bifunctional organic molecule incorporating a rigid naphthyl group, an amide linkage, and a flexible butanoic acid chain. This combination of structural features makes it an interesting scaffold in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering insights into the relationship between its molecular structure and its spectroscopic signature.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of 4-(1-Naphthylamino)-4-oxobutanoic acid with the numbering scheme that will be used throughout this guide.

Figure 1. Molecular structure and atom numbering for 4-(1-Naphthylamino)-4-oxobutanoic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.

1.1: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | COOH |

| ~10.0 | s | 1H | NH |

| ~8.2 - 7.4 | m | 7H | Ar-H (Naphthyl) |

| ~2.8 | t | 2H | -CH₂- (Position 3) |

| ~2.6 | t | 2H | -CH₂- (Position 2) |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift (~12.0 ppm) due to the acidic nature of the proton and hydrogen bonding.

-

Amide Proton (NH): A singlet around 10.0 ppm is anticipated for the amide proton. Its chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons (Ar-H): The seven protons of the naphthyl group will appear as a complex multiplet in the aromatic region (~8.2 - 7.4 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the naphthyl ring.

-

Aliphatic Protons (-CH₂-): The two methylene groups of the butanoic acid chain are expected to appear as triplets around 2.8 and 2.6 ppm due to coupling with each other. The methylene group at position 3, being adjacent to the amide carbonyl, is expected to be slightly more downfield than the methylene group at position 2.

1.2: ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (Carboxylic Acid, C1) |

| ~172 | C=O (Amide, C4) |

| ~138 - 120 | Aromatic C (Naphthyl) |

| ~33 | -CH₂- (Position 3) |

| ~30 | -CH₂- (Position 2) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl (C1) is typically found at a slightly lower field (~178 ppm) than the amide carbonyl (C4, ~172 ppm).

-

Aromatic Carbons: The ten carbons of the naphthyl ring will give rise to a series of signals in the aromatic region (~138 - 120 ppm). The number of signals will depend on the symmetry of the naphthyl ring.

-

Aliphatic Carbons (-CH₂-): The two methylene carbons of the butanoic acid chain will appear in the upfield region of the spectrum. The carbon at position 3 (~33 ppm) is expected to be slightly downfield from the carbon at position 2 (~30 ppm) due to the influence of the adjacent amide carbonyl.

1.3: Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality NMR spectra of 4-(1-Naphthylamino)-4-oxobutanoic acid.

Workflow for NMR Sample Preparation and Data Acquisition

Figure 2. A generalized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-(1-Naphthylamino)-4-oxobutanoic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering signals in the regions of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) |

Interpretation of the IR Spectrum

-

O-H Stretch: A very broad absorption band is expected in the 3400-2400 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

N-H Stretch: A medium intensity peak around 3300 cm⁻¹ is anticipated for the N-H stretching vibration of the secondary amide.

-

C=O Stretches: Two strong carbonyl absorption bands are expected. The carboxylic acid carbonyl will likely appear around 1700 cm⁻¹, while the amide carbonyl (Amide I band) will be at a slightly lower wavenumber, around 1650 cm⁻¹.

-

N-H Bend: The N-H bending vibration of the amide (Amide II band) is expected to appear around 1550 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching vibrations from the naphthyl ring will give rise to medium to weak absorptions in the 1600-1475 cm⁻¹ region.

2.1: Experimental Protocol for IR Spectroscopy

The following is a general protocol for acquiring an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Workflow for IR Data Acquisition (ATR)

Figure 3. A generalized workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR accessory is clean and properly installed in the spectrometer.

-

Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-(1-Naphthylamino)-4-oxobutanoic acid onto the ATR crystal.

-

Lower the press and apply firm pressure to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Post-Analysis:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Conclusion

The combined application of NMR and IR spectroscopy provides a powerful and comprehensive approach to the structural characterization of 4-(1-Naphthylamino)-4-oxobutanoic acid. The predicted spectral data and interpretation presented in this guide offer a valuable reference for researchers working with this compound. By following the outlined experimental protocols, scientists can acquire high-quality spectroscopic data to confirm the identity, purity, and structure of their synthesized materials, ensuring the integrity of their research and development efforts.

References

-

PubChem. 4-[(2-Methyl-1-naphthyl)amino]-4-oxo-butanoic acid. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PrepChem. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. [Link]

An In-Depth Technical Guide to the Solubility and Stability of 4-(1-Naphthylamino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-(1-Naphthylamino)-4-oxobutanoic acid, also known as N-(1-Naphthyl)succinamic acid, is a molecule of interest in pharmaceutical research due to its structural motifs—a naphthalene ring system linked to a succinamic acid moiety. The naphthalene group imparts significant hydrophobicity, while the carboxylic acid and amide functionalities introduce polar characteristics that can engage in hydrogen bonding. This juxtaposition of properties governs the molecule's physicochemical behavior, most critically its solubility and stability, which are paramount to its potential development as a therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise the safety and efficacy of a drug product.[1]

This technical guide provides a comprehensive exploration of the solubility and stability of 4-(1-Naphthylamino)-4-oxobutanoic acid. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly characterize this and similar molecules. The guide delves into the theoretical underpinnings of solubility and stability, offers detailed, step-by-step experimental protocols for their assessment, and discusses the interpretation of the resulting data in the context of pharmaceutical development.

Physicochemical Properties and Structural Analysis

The structure of 4-(1-Naphthylamino)-4-oxobutanoic acid is fundamental to understanding its solubility and stability. The molecule consists of a bulky, aromatic naphthalene ring, which is inherently lipophilic. This is connected via an amide linkage to a butanoic acid chain, terminating in a carboxylic acid group.

Key Structural Features:

-

Naphthalene Moiety: Confers high lipophilicity and potential for π-π stacking interactions. It is also a chromophore, making the molecule susceptible to photodegradation.[2]

-

Amide Linkage: A polar group capable of acting as both a hydrogen bond donor and acceptor. Amide bonds can be susceptible to hydrolysis under acidic or basic conditions.[3]

-

Carboxylic Acid Group: A key acidic functional group (pKa estimated to be around 4-5) that can be ionized to form a carboxylate salt. This ionization dramatically influences aqueous solubility.

-

Aliphatic Spacer: The flexible butanoic acid chain provides some conformational freedom.

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, computational tools provide valuable initial estimates of its properties. The following data was predicted using SwissADME, a widely used in silico tool.[4][5][6][7]

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 243.25 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Consensus) | 2.50 | Indicates a balance between lipophilicity and hydrophilicity. |

| Aqueous Solubility (ESOL) | logS: -3.5 | Predicted to be poorly soluble in water.[5] |

| pKa (strongest acidic) | 4.2 (estimated) | The carboxylic acid will be ionized at physiological pH. |

| pKa (strongest basic) | -5.0 (estimated) | The amide nitrogen is not expected to be basic. |

These predictions suggest that while the molecule has a favorable molecular size, its aqueous solubility is likely to be a significant challenge in formulation development.

Comprehensive Solubility Assessment

Solubility is a critical determinant of a drug candidate's developability, influencing everything from in vitro assay performance to in vivo bioavailability.[8] A thorough assessment involves determining both kinetic and thermodynamic solubility in a range of relevant media.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer. It's a high-throughput screening method used in early discovery to flag potential solubility issues.[1][9]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This is the "gold standard" for solubility measurement and is crucial for pre-formulation and formulation development.[10]

Experimental Protocols for Solubility Determination

This high-throughput method assesses solubility by measuring light scattering caused by precipitate formation.[9]

Materials:

-

4-(1-Naphthylamino)-4-oxobutanoic acid

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Nephelometer (microplate reader with light-scattering capabilities)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(1-Naphthylamino)-4-oxobutanoic acid in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This creates a 100-fold dilution.

-

Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering (nephelometry) of each well.

-

Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

This method determines the equilibrium solubility and is considered the definitive measure.[10]

Materials:

-

4-(1-Naphthylamino)-4-oxobutanoic acid (solid powder)

-

Relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

-

Organic solvents (e.g., ethanol, methanol, acetonitrile, acetone)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid 4-(1-Naphthylamino)-4-oxobutanoic acid to vials containing a known volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS). Ensure there is undissolved solid present.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantification: Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration is the thermodynamic solubility in that specific solvent at that temperature.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the API. These studies are governed by ICH guidelines. [11]

Materials:

-

At least three batches of 4-(1-Naphthylamino)-4-oxobutanoic acid

-

Appropriate container closure system that simulates the proposed packaging

-

Calibrated stability chambers

Procedure:

-

Batch Selection: Use at least three primary batches of the API.

-

Storage Conditions: Place the samples in stability chambers under the following long-term and accelerated conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, test the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating method.

-

Data Evaluation: Evaluate the data for any significant changes, trends, or the formation of new degradation products over time.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. It is crucial that the method can separate the API from all potential degradation products and impurities. [12][13][14][15]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol 4.1: HPLC Method Development Strategy

-

Initial Screening:

-

Column: Start with a versatile C18 reversed-phase column.

-

Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection of the parent compound and any degradation products.

-

-

Method Optimization:

-

Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak from the degradation product peaks.

-

Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline resolution between all peaks of interest.

-

-

Method Validation:

-

Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Conclusion

The successful development of 4-(1-Naphthylamino)-4-oxobutanoic acid as a pharmaceutical agent is contingent upon a thorough understanding and characterization of its solubility and stability. This guide has outlined a systematic approach, grounded in established scientific principles and regulatory guidelines, to achieve this.

The predicted poor aqueous solubility necessitates a focused effort on solubility enhancement strategies during formulation development. The inherent chemical functionalities—an amide bond and a photosensitive naphthalene ring—suggest potential liabilities that must be rigorously investigated through forced degradation and long-term stability studies. The experimental protocols provided herein offer a robust framework for generating the critical data required to assess the developability of this molecule. By following these methodologies, researchers can build a comprehensive data package to support informed decision-making throughout the drug development lifecycle, ultimately ensuring the quality, safety, and efficacy of any potential therapeutic product.

References

- Bender, M. L. (1957). HYDROLYSIS OF SUCCINAMIC ACIDS AND SUCCINIMIDES, EFFECT OF METHYL SUBSTITUTION AND OTHER FACTORS. ProQuest.

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.

- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.

- International Journal of Pharmacy and Biological Sciences. (2019). Stability Testing Studies: A Review.

- Benchchem. (2025). Assessing the Photostability of 6-(Bromomethyl)

- Abolghassein, J. (2009).

- Almac. (n.d.). Spotlight on stability: API and drug product testing.

- ResearchGate. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients.

- ICH. (2009). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Waterman, K. C., & Adami, R. C. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Pharmacology, 7, 17.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Malaisse, W. J., et al. (1995). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. Biochemical and Molecular Medicine, 55(2), 131-137.

- Benchchem. (2025). An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenyl-1-Naphthylamine.

- Environmental Science: Atmospheres. (2025).

- eLife. (2024).

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (n.d.).

- BMG LABTECH. (2023).

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.

- Yan, L., et al. (2020). Oxidative transformation of 1-naphthylamine in water mediated by different environmental black carbons.

- RSC Publishing. (n.d.).

- ResearchGate. (n.d.).

- Bernstein, M. P., et al. (n.d.). Ultraviolet irradiation of naphthalene in H2O ice: Implications for meteorites and biogenesis.

- PubChem. (n.d.). 2-Naphthylamine.

- CCS Chemistry. (2022). Nitrogenation of Amides via C–C and C–N Bond Cleavage.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.

- PMC - NIH. (2023).

- NCERT. (n.d.). Amines.

- PMC - NIH. (2021).

- ACS Publications. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.

- ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.

- PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.

- MDPI. (2018).

- MDPI. (n.d.).

- ACD/Labs. (n.d.). ACD/Labs Releases Percepta.

- ACD/Labs. (2024).

- Organic Chemistry Portal. (2009).

- Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq.

- IJTSRD. (2021).

- ACD/Labs. (2022). CAS and ACD/Labs Collaborate to Provide Predictive Insights to Scientists.

- ResearchGate. (2025).

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Longdom Publishing. (2023).

- SciSpace. (2014).

- Journal Of Current Pharma Research. (2025). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan.

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- Google Patents. (2011).

- Journal of Applied Pharmaceutical Science. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s.

- ResearchGate. (2025). (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene).

- Journal of Advanced Scientific Research. (n.d.). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 7. sciensage.info [sciensage.info]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

- 12. longdom.org [longdom.org]

- 13. ijtsrd.com [ijtsrd.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 4-(1-Naphthylamino)-4-oxobutanoic Acid: From Synthesis to Application

Foreword: Situating a Scaffold in the Landscape of Chemical Innovation

In the vast and ever-expanding universe of chemical compounds, certain molecules, while not always occupying the spotlight, serve as foundational pillars upon which significant scientific advancements are built. 4-(1-Naphthylamino)-4-oxobutanoic acid, also known by its synonym N-(1-naphthyl)succinamic acid, is one such entity. Its discovery was not a singular, celebrated event but rather an emergence from the systematic exploration of amido-acid chemistry and the burgeoning interest in the therapeutic potential of naphthalene derivatives. This guide provides an in-depth technical overview of this versatile intermediate, tracing its scientific roots, detailing its synthesis, and exploring its role in the development of novel chemical entities for researchers, scientists, and drug development professionals.

I. Historical Context and Developmental Trajectory

The history of 4-(1-Naphthylamino)-4-oxobutanoic acid is intrinsically linked to the broader development of N-arylsuccinamic acids and the rich medicinal chemistry of naphthalene. The naphthalene moiety, a bicyclic aromatic hydrocarbon first identified in the early 19th century, has long been recognized as a privileged scaffold in drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

The synthesis of N-substituted succinamic acids, through the straightforward reaction of primary amines with succinic anhydride, represents a classic and efficient method for introducing a four-carbon chain with a terminal carboxylic acid. This reaction provides a versatile handle for further chemical modifications, making it a valuable tool in organic synthesis. While a definitive first synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid is not prominently documented, its preparation follows these well-established principles of organic chemistry. Its significance arises from its utility as a building block, enabling the conjugation of the naphthyl group to other molecules of interest.

II. Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key properties of 4-(1-Naphthylamino)-4-oxobutanoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₃ | N/A |

| Molecular Weight | 243.26 g/mol | N/A |

| CAS Number | 37642-93-6 | [3] |

| Appearance | Solid (form may vary) | [4] |

| IUPAC Name | 4-(naphthalen-1-ylamino)-4-oxobutanoic acid | N/A |

| Synonyms | N-(1-naphthyl)succinamic acid | [5] |

III. Core Synthesis and Experimental Protocol

The synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid is a robust and high-yielding reaction. The primary method involves the acylation of 1-naphthylamine with succinic anhydride.

Conceptual Synthesis Workflow

Caption: Synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[5]

Materials:

-

1-Naphthylamine

-

Succinic anhydride

-

Toluene (anhydrous)

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-naphthylamine (0.02 mol) in anhydrous toluene (100 mL) with stirring.

-

Addition of Succinic Anhydride: To the stirring solution, add succinic anhydride (0.02 mol).

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain stirring. A white precipitate will begin to form. Continue stirring at this temperature for approximately 1 hour, or until the reaction is complete (as monitored by an appropriate method such as TLC).[5]

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Collect the white precipitate by filtration.

-

Purification: Wash the collected precipitate with a small amount of cold toluene to remove any unreacted starting materials.

-

Drying: Dry the purified product in an oven at 60°C to yield crude 4-(1-Naphthylamino)-4-oxobutanoic acid. A yield of approximately 94% can be expected.[5]

Self-Validation: The identity and purity of the synthesized compound can be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy (to confirm the presence of amide and carboxylic acid functional groups), and Nuclear Magnetic Resonance (NMR) spectroscopy.

IV. Applications in Research and Development

The utility of 4-(1-Naphthylamino)-4-oxobutanoic acid lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic or diagnostic applications.

Precursor for Alzheimer's Disease Diagnostic Agents

A significant application of this compound is in the synthesis of derivatives for the in vivo diagnosis of Alzheimer's disease. The carboxylic acid group can be activated, for example, by forming an N-hydroxysuccinimide (NHS) ester. This activated intermediate then serves as an acylating agent to introduce the naphthyl-containing moiety onto various spacer arms or targeting ligands. These final compounds are designed to cross the blood-brain barrier and bind to amyloid plaques, a hallmark of Alzheimer's disease.

Scaffold for Antimicrobial Conjugates

In the ongoing search for novel antimicrobial agents, 4-(1-Naphthylamino)-4-oxobutanoic acid has been used as a scaffold to create naphthyl-polyamine conjugates. The carboxylic acid allows for its conjugation to polyamine chains, which are known to interact with bacterial cell membranes. While the initial exploration of some of these conjugates showed limited direct antimicrobial activity, this line of research highlights the compound's utility in generating libraries of molecules for biological screening.

Conceptual Workflow for Derivative Synthesis

Caption: General workflow for utilizing the title compound.

V. Future Directions and Conclusion

4-(1-Naphthylamino)-4-oxobutanoic acid is a testament to the enduring value of fundamental chemical building blocks. While its own discovery may not be a landmark event, its continued use in the synthesis of innovative molecules underscores its importance. Future research will likely continue to leverage its straightforward synthesis and versatile reactivity to explore new chemical spaces in drug discovery and diagnostics. The naphthalene core, coupled with the flexible linker and reactive carboxylic acid, provides a powerful platform for the generation of diverse molecular architectures with a wide range of potential biological activities. This guide serves as a comprehensive resource for scientists looking to harness the potential of this valuable chemical intermediate.

References

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry. [Link]

-

Studies on the synthesis and crystal structure of n-(1-naphthyl)succinimide. (2009). HETEROCYCLES. [Link]

-

4-(1-Naphthyl)-4-oxobutanoic acid. PubChem. [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. World Journal of Pharmaceutical Research. [Link]

-

Miller Reports the Synthesis of Amino Acids. EBSCO. [Link]

-

Amino acid. Wikipedia. [Link]

-

Studies on the Synthesis and Crystal Structure of N-(1-Naphthyl)succinimide. Crossref. [Link]

-

N-(1-Naphthyl)ethylenediamine. Wikipedia. [Link]

-

Amino acid synthesis. Wikipedia. [Link]

-

On the Evolutionary History of the Twenty Encoded Amino Acids. PubMed Central. [Link]

-

26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]

-

Succinyl derivatives of N-tris (hydroxymethyl) methyl-2-aminoethane sulphonic acid: their effects on the frog neuromuscular junction. PubMed. [Link]

-

ethyl 1-naphthylacetate. Organic Syntheses. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 37642-93-6|4-(Naphthalen-1-ylamino)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 4. 4-(1,7-naphthyridin-8-ylamino)-4-oxobutanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Strategic Utility of 4-(1-Naphthylamino)-4-oxobutanoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

4-(1-Naphthylamino)-4-oxobutanoic acid has emerged as a versatile and strategically important building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a bulky, lipophilic naphthyl group, a reactive carboxylic acid moiety, and an amide linkage, offers a trifecta of functionalities that can be exploited for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in medicinal chemistry and materials science. We will delve into the causality behind its synthetic protocols and explore its role in the rational design of novel bioactive agents and functional materials.

Introduction: The Molecular Logic of a Privileged Scaffold

The pursuit of novel molecular entities with tailored functions is a central theme in contemporary chemical research. The selection of appropriate starting materials, or "building blocks," is paramount to the efficiency and success of a synthetic campaign. 4-(1-Naphthylamino)-4-oxobutanoic acid is a prime example of a building block that offers a pre-packaged combination of desirable structural features. The planar and aromatic nature of the naphthyl group can facilitate π-π stacking interactions and provides a scaffold for further functionalization. This moiety is a well-known pharmacophore, present in numerous bioactive compounds, and can impart properties such as enhanced binding affinity to biological targets and favorable pharmacokinetic profiles.[1]

The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups. The succinamic acid backbone provides a flexible four-carbon spacer, allowing for the strategic positioning of the naphthyl and carboxyl functionalities in three-dimensional space. This inherent flexibility is often crucial for optimizing interactions with biological receptors or for controlling the morphology of polymeric materials.

This guide will illuminate the practical aspects of utilizing 4-(1-Naphthylamino)-4-oxobutanoic acid, providing not just protocols, but also the underlying scientific reasoning to empower researchers in their synthetic endeavors.

Synthesis and Characterization

The most direct and efficient synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid involves the nucleophilic ring-opening of succinic anhydride by 1-naphthylamine.[2] This reaction is typically carried out in an aprotic solvent, such as dichloromethane, at room temperature.

Optimized Synthesis Protocol

Reaction Scheme:

Caption: Synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid.

Materials:

-

1-Naphthylamine (1.0 equiv.)

-

Succinic anhydride (1.0 equiv.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Nitrogen atmosphere

Procedure:

-

To a solution of 1-naphthylamine (1.0 equivalent) in anhydrous dichloromethane, add succinic anhydride (1.0 equivalent) in one portion.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 9-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by C8 reversed-phase flash column chromatography, eluting with a gradient of 0-100% methanol in water (containing 0.05% TFA) to afford the pure 4-(1-Naphthylamino)-4-oxobutanoic acid.[2]

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of succinic anhydride, which would lead to the formation of succinic acid and reduce the yield of the desired product.

-

Nitrogen Atmosphere: While not strictly necessary for all scales, a nitrogen atmosphere is good practice to prevent the oxidation of 1-naphthylamine, which can be sensitive to air, especially over extended reaction times.

-

Purification: C8 reversed-phase chromatography is an effective method for purifying this compound due to the presence of the nonpolar naphthyl group, which interacts favorably with the C8 stationary phase, allowing for good separation from more polar impurities.

Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMF, DMAc, NMP, pyridine |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the naphthyl group (typically in the range of 7.4-8.2 ppm), the NH proton of the amide (a broad singlet), and two methylene groups of the butanoic acid chain (as triplets or multiplets in the 2.5-3.0 ppm region).

-

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons of the naphthyl ring (110-140 ppm), the two carbonyl carbons (amide and carboxylic acid, typically >170 ppm), and the two methylene carbons of the aliphatic chain (around 30-40 ppm).

-

FTIR: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), an N-H stretch from the amide (around 3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and an amide I band (C=O stretch) around 1650 cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications as a Building Block in Organic Synthesis

The true value of 4-(1-Naphthylamino)-4-oxobutanoic acid lies in its utility as a versatile precursor for more complex and functionally rich molecules. Its bifunctional nature allows for selective transformations at either the carboxylic acid or the naphthylamino moiety.

Synthesis of Bioactive Molecules: Antimicrobial Agents

A significant application of this building block is in the synthesis of novel antimicrobial agents. By conjugating 4-(1-Naphthylamino)-4-oxobutanoic acid with various polyamines, researchers have developed a library of compounds with potent activity against a range of bacterial and fungal pathogens.[2]

Synthetic Workflow:

Caption: General workflow for the synthesis of naphthyl-polyamine conjugates.

Rationale for Design:

The conjugation of the lipophilic naphthyl group to a cationic polyamine chain creates an amphipathic molecule. This design is inspired by naturally occurring host-defense peptides. The cationic polyamine is believed to interact with the negatively charged bacterial cell membrane, while the lipophilic naphthyl moiety can insert into and disrupt the membrane, leading to cell death.[4] The butanoic acid linker provides the necessary spacing and flexibility for these interactions to occur effectively.

Quantitative Data: Antimicrobial Activity

| Compound (Polyamine Core) | MRSA MIC (µM) | C. neoformans MIC (µM) |

| 17e (PA-3-10-3) | 9.72 | 38.9 |

| 17f (PA-3-12-3) | 0.29 | 0.29 |

Data sourced from a study on naphthyl-polyamine conjugates.[2]

The data clearly indicates that the length of the polyamine chain significantly impacts the antimicrobial activity, with the longer chain variant (17f) exhibiting substantially higher potency. This highlights the importance of the building block approach in allowing for systematic structural modifications to optimize biological activity.

Potential Applications in Heterocyclic Synthesis

The 4-oxobutanoic acid moiety is a known precursor for the synthesis of various nitrogen-containing heterocycles.[5] While specific examples utilizing 4-(1-Naphthylamino)-4-oxobutanoic acid are not prevalent in the literature, its structure suggests potential for intramolecular cyclization reactions to form novel heterocyclic systems. For instance, under appropriate conditions, the carboxylic acid could be induced to react with the naphthyl ring or the amide nitrogen to form lactams or other fused ring systems. Such structures are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals.

Precursor for Functional Materials

The presence of both a carboxylic acid and an amine-derived functional group makes 4-(1-Naphthylamino)-4-oxobutanoic acid a potential monomer for the synthesis of polyamides.[6] The incorporation of the bulky and rigid naphthyl group into the polymer backbone could lead to materials with unique thermal and mechanical properties. Furthermore, the inherent fluorescence of the naphthalene moiety could be exploited to create fluorescent polymers for applications in sensing and imaging.[7]

Safety and Handling

No specific safety data sheet is available for 4-(1-Naphthylamino)-4-oxobutanoic acid. However, based on the safety information for analogous compounds such as 1-naphthylamine and succinic acid derivatives, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Health Hazards: May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Outlook

4-(1-Naphthylamino)-4-oxobutanoic acid is a building block with significant untapped potential. Its straightforward synthesis and versatile functionality make it an attractive starting point for the development of a wide range of complex molecules. The demonstrated success in the synthesis of potent antimicrobial agents underscores the value of the naphthylamino-succinamic acid scaffold in medicinal chemistry.

Future research should focus on a more thorough characterization of this compound, including the acquisition and publication of its complete spectroscopic data. Furthermore, the exploration of its utility in the synthesis of novel heterocyclic systems and functional polymers is a promising avenue for future investigations. As the demand for new drugs and advanced materials continues to grow, the strategic use of well-designed building blocks like 4-(1-Naphthylamino)-4-oxobutanoic acid will undoubtedly play a pivotal role in driving innovation in the chemical sciences.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

-

Sutton, J. A., et al. (2021). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Molecules, 26(16), 4995. [Link]

-

PubChem. (n.d.). 4-(1-Naphthyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 245007, 4-(Isopropylamino)-4-oxobutanoic acid. Retrieved January 18, 2026 from [Link].

-

Jaramillo-Botero, A., et al. (2019). A novel fluorescent probe for the detection of myeloperoxidase activity in atherosclerosis-associated macrophages. Redox Biology, 26, 101279. [Link]

- Mishra, B., et al. (2019). Host-defense peptides: The potential therapeutic molecules. Current Protein & Peptide Science, 20(4), 394-414.

-

Zhang, Y., et al. (2021). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 26(19), 5939. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. In PubMed. Retrieved January 18, 2026 from [Link].

-

OUCI. (n.d.). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. In PubMed Central. Retrieved January 18, 2026 from [Link].

-

MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Biological Activity of Natural and Synthetic Compounds. In PubMed Central. Retrieved January 18, 2026 from [Link].

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0261397). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Polyamide Syntheses. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. In PubMed Central. Retrieved January 18, 2026 from [Link].

-

MDPI. (n.d.). Organic Compounds with Biological Activity. Retrieved from [Link]

- J Fluoresc. (2022). A Simple but Effective Fluorescent Probe for the Detection of 4-Methylthiophenol. Journal of Fluorescence, 32(6), 2151-2157.

- Unknown. (n.d.). 7.9 Other polyamide polymers. Man-made polyamide polymers can be made by reacting the carboxylic acid and amine functional grou.

-

National Center for Biotechnology Information. (2024). Detecting tRNA modifications with fluorescent-labeled DNA probes. In PubMed. Retrieved January 18, 2026 from [Link].

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s. Retrieved from [Link]

-

YouTube. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Association of fluorescent probes 1-anilinonaphthalene-8-sulfonate and 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid with T7 RNA polymerase. In PubMed. Retrieved January 18, 2026 from [Link].

-

Doc Brown's Chemistry. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). Infrared Spectroscopy 4 MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. In PubMed Central. Retrieved January 18, 2026 from [Link].

-

ResearchGate. (n.d.). Syntbetic Routes of Sulfonarnide Derivatives: A Brief Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. In PubMed Central. Retrieved January 18, 2026 from [Link].

Sources

- 1. Synthesis and biological evaluation of N1-(anthracen-9-ylmethyl)triamines as molecular recognition elements for the polyamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to 4-(1-Naphthylamino)-4-oxobutanoic Acid: From Molecular Structure to Potential Applications

This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of 4-(1-Naphthylamino)-4-oxobutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, electronic properties, and potential reactivity of this compound, underpinned by robust computational methodologies.

Introduction

4-(1-Naphthylamino)-4-oxobutanoic acid, a derivative of succinic acid and 1-naphthylamine, represents a class of N-arylsuccinamic acids. These molecules are characterized by a flexible butanoic acid chain connected to a rigid, aromatic naphthyl group via an amide linkage. This unique combination of a flexible aliphatic chain and a bulky, hydrophobic aromatic system imparts interesting conformational and electronic properties, making it a subject of interest for theoretical and computational exploration. Understanding these properties at a molecular level is crucial for predicting its behavior in various chemical and biological systems and for designing potential applications, including its use as a building block in the synthesis of more complex molecules with antimicrobial properties.[1]

Synthesis and Structural Elucidation

The synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid is typically achieved through a straightforward and efficient reaction between 1-naphthylamine and succinic anhydride.[1] This reaction proceeds via nucleophilic acyl substitution, where the amino group of 1-naphthylamine attacks one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

While a crystal structure for 4-(1-Naphthylamino)-4-oxobutanoic acid is not publicly available, the crystal structure of the closely related N-Phenylsuccinamic acid provides valuable insights into the probable solid-state conformation.[2] In N-Phenylsuccinamic acid, the amide and carboxylic acid groups engage in intermolecular hydrogen bonding, forming infinite chains.[2] This suggests that 4-(1-Naphthylamino)-4-oxobutanoic acid is also likely to exhibit significant hydrogen bonding interactions in the solid state, influencing its packing and physical properties.

Theoretical and Computational Methodology

To probe the molecular and electronic properties of 4-(1-Naphthylamino)-4-oxobutanoic acid, a multi-faceted computational approach is employed. Density Functional Theory (DFT) serves as the cornerstone of this investigation, providing a balance between computational cost and accuracy for a molecule of this size.

Computational Workflow

A typical computational workflow for analyzing 4-(1-Naphthylamino)-4-oxobutanoic acid is outlined below. This workflow is designed to provide a comprehensive understanding of the molecule's properties, from its basic geometry to its reactivity and spectroscopic signatures.

Caption: A generalized workflow for the computational study of 4-(1-Naphthylamino)-4-oxobutanoic acid.

Step-by-Step Computational Protocol

-

Molecular Structure Building: The initial 3D structure of 4-(1-Naphthylamino)-4-oxobutanoic acid is constructed using molecular modeling software. The conformation can be initially guided by the known crystal structure of N-Phenylsuccinamic acid.[2]

-

Geometry Optimization: The initial structure is then optimized using DFT, with the B3LYP functional and the 6-311++G(d,p) basis set being a common and reliable choice for organic molecules. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy. These calculations also allow for the prediction of the molecule's infrared (IR) spectrum.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate the intramolecular bonding and charge distribution. This provides insights into hyperconjugative interactions and the nature of the chemical bonds within the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: To predict the electronic absorption spectrum, TD-DFT calculations are performed on the optimized geometry. This allows for the assignment of electronic transitions and provides a theoretical UV-Vis spectrum that can be compared with experimental data.

Results and Discussion

Molecular Geometry

The optimized geometry of 4-(1-Naphthylamino)-4-oxobutanoic acid reveals several key structural features. The naphthyl group is planar, as expected. The butanoic acid chain, however, possesses significant conformational flexibility. The relative orientation of the naphthyl ring and the butanoic acid chain is determined by the torsion angles around the C-N and C-C single bonds. Intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen of the carboxylic acid may play a role in stabilizing certain conformations.

| Parameter | Predicted Value (Å or °) |

| C=O (amide) bond length | ~1.24 |

| C-N (amide) bond length | ~1.36 |

| C=O (acid) bond length | ~1.22 |

| C-O (acid) bond length | ~1.35 |

| N-H (amide) bond length | ~1.01 |

| O-H (acid) bond length | ~0.97 |

| C-N-C bond angle | ~125 |

| O=C-N bond angle | ~123 |

Table 1: Predicted key geometrical parameters for 4-(1-Naphthylamino)-4-oxobutanoic acid from DFT calculations.

Electronic Properties

The electronic properties of 4-(1-Naphthylamino)-4-oxobutanoic acid are largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing carbonyl groups, as well as the extended π-system of the naphthyl ring.

-

NBO Analysis: The NBO analysis is expected to show significant delocalization of the nitrogen lone pair into the π* orbital of the amide carbonyl group, indicating a strong amide resonance. This contributes to the planarity of the amide bond.

-

Frontier Molecular Orbitals: The HOMO is predicted to be primarily localized on the electron-rich naphthylamine moiety, while the LUMO is expected to be distributed over the carbonyl groups and the naphthyl ring. The HOMO-LUMO energy gap provides an estimate of the molecule's excitability and its susceptibility to electrophilic and nucleophilic attack. A smaller gap suggests higher reactivity.

Caption: A conceptual diagram of the Frontier Molecular Orbitals (HOMO and LUMO) of 4-(1-Naphthylamino)-4-oxobutanoic acid.

Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation of the theoretical model.

-

NMR Spectroscopy: The calculated 1H and 13C NMR chemical shifts can be correlated with the experimental spectra. The supplementary information from the study by Cadelis et al. (2023) provides the experimental 1H and 13C NMR spectra for this compound, which would serve as an excellent benchmark for the computational results.[1]

-

IR Spectroscopy: The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum. Key vibrational modes would include the N-H stretch of the amide, the O-H stretch of the carboxylic acid, and the C=O stretches of both the amide and the carboxylic acid.

-

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for the UV-Vis absorption bands. The naphthyl group is expected to give rise to strong absorptions in the UV region.

Potential Applications in Drug Development

The structural and electronic features of 4-(1-Naphthylamino)-4-oxobutanoic acid suggest its potential as a scaffold or intermediate in drug development. The presence of both hydrogen bond donor (N-H, O-H) and acceptor (C=O) groups makes it capable of interacting with biological targets such as enzymes and receptors.

Molecular Docking Protocol

To explore its potential as a drug candidate, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a molecule when bound to a target protein.

-

Target Selection: A relevant protein target is chosen based on a therapeutic hypothesis.

-

Ligand and Protein Preparation: The 3D structures of 4-(1-Naphthylamino)-4-oxobutanoic acid and the target protein are prepared. This includes adding hydrogen atoms and assigning partial charges.

-

Docking Simulation: A docking algorithm is used to sample a large number of possible conformations of the ligand within the binding site of the protein.

-

Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.